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Compound of Interest

Compound Name: Lysergide tartrate

Cat. No.: B1675759

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of lysergide tartrate
administered orally versus intravenously. The following data and experimental protocols are
synthesized from peer-reviewed clinical studies to support research and development in the
field of psychedelic medicine.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of lysergide (LSD) following oral and intravenous
administration of a dose equivalent to approximately 80 pg of LSD freebase are summarized
below. The data clearly demonstrates the differences in absorption, distribution, and overall
exposure between the two routes of administration.
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Pharmacokinetic . Intravenous Lysergide
Oral Lysergide Tartrate
Parameter Tartrate

Maximum Plasma

Concentration (Cmax) 1.9+ 0.5 ng/mL 5.3+ 1.1 ng/mL
Time to Cmax (Tmax) 1.5(0.5-3.0) h 0.25 (0.25-0.25) h
Area Under the Curve (AUC) 20.1 £ 6.0 h-ng/mL 25.1+4.9 h-ng/mL
Elimination Half-life (t¥2) 3.7+£09h 3.6+£06h
Absolute Oral Bioavailability 80% 100% (by definition)

Data presented as mean + standard deviation, except for Tmax which is presented as median
(range).

Experimental Protocols

The presented data is derived from a randomized, double-blind, placebo-controlled, five-period
crossover study involving 20 healthy participants.[1][2]

Study Design: Each participant received an ethanolic drinking solution of LSD base, a watery
drinking solution of LSD tartrate, a rapid dissolvable tablet of LSD base, an intravenous
formulation of LSD tartrate, and corresponding placebos in a randomized order across five
different sessions.[2]

Dosing: The administered dose was equivalent to approximately 80 pg of LSD freebase.[1][3]

Blood Sampling: Blood samples for pharmacokinetic analysis were collected in lithium heparin
tubes at the following time points: before drug administration and at 0.25, 0.5, 0.75, 1, 1.5, 2,
25,3,35,4,5,6,7,8,9,10, 11, 12, 14, 16, and 24 hours after drug administration.[4] The
samples were immediately centrifuged, and the resulting plasma was stored at -80°C until

analysis.[4]

Analytical Method: Plasma concentrations of LSD were determined using a validated analytical

method.
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Experimental Workflow Diagram
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Caption: Experimental workflow for the comparative pharmacokinetic study.

Discussion of Signaling Pathways and Logical
Relationships

The primary mechanism of action for lysergide involves its potent agonism at serotonin
receptors, particularly the 5-HT2A receptor. The differing pharmacokinetic profiles between oral
and intravenous administration have a direct impact on the onset and intensity of subjective

and physiological effects.

Intravenous administration leads to a rapid and high peak plasma concentration (Cmax),
resulting in a faster onset of effects.[1][3] In contrast, oral administration is subject to first-pass
metabolism in the liver, which contributes to a lower Cmax and a delayed time to reach peak
concentration (Tmax) as the drug is absorbed through the gastrointestinal tract.[5] Despite
these differences in initial absorption and peak concentration, the elimination half-life of
lysergide remains similar for both routes of administration.[3] The high oral bioavailability of
approximately 80% indicates that a substantial portion of the orally administered dose reaches
systemic circulation.[1][3][4]
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Caption: Pharmacokinetic and pharmacodynamic pathway comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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